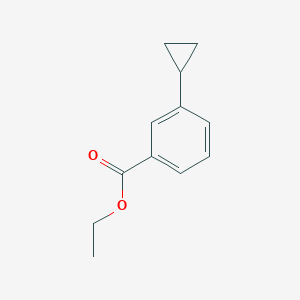
(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, a fluorine atom, and a methyl group attached to a pentanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanoate Backbone: The initial step involves the formation of the pentanoate backbone through a series of reactions, such as esterification and reduction.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure selective fluorination.
Amino Group Addition: The amino group is added through nucleophilic substitution reactions, often using amines as the nucleophile.
Final Assembly: The final step involves the coupling of the ethyl group and the formation of the hydrochloride salt to yield the desired compound.
Industrial Production Methods
Industrial production of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl2-amino-4-fluoro-4-methylpentanoate: Lacks the hydrochloride group but shares a similar structure.
(S)-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride: The enantiomer of the compound with different stereochemistry.
Ethyl2-amino-4-fluoro-4-methylpentanoate: Similar structure without the ®-configuration.
Uniqueness
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H17ClFNO2 |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m1./s1 |
Clave InChI |
JAKZTACOAZGMPR-FYZOBXCZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC(C)(C)F)N.Cl |
SMILES canónico |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

